molecular formula C9H10O B13835888 6-Methylocta-3,5-dien-7-yn-2-one CAS No. 58964-85-5

6-Methylocta-3,5-dien-7-yn-2-one

Cat. No.: B13835888
CAS No.: 58964-85-5
M. Wt: 134.17 g/mol
InChI Key: YYRQXVKQTMLAQL-UHFFFAOYSA-N
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Description

6-Methylocta-3,5-dien-7-yn-2-one is a chemical compound featuring a conjugated system of a diene and an alkyne functional group, making it a molecule of significant interest in advanced organic synthesis. Its unique structure suggests potential as a key synthetic intermediate for the construction of complex molecular architectures, including natural products and novel polymeric materials. Compounds with similar conjugated enyne or dienone frameworks are frequently investigated in catalysis research, particularly in isomerization reactions, and serve as precursors for pharmaceuticals and functional materials . Researchers value this structural motif for its versatility in undergoing various cyclization and cross-coupling reactions. This product is strictly labeled "For Research Use Only" and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use, nor for veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

58964-85-5

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

6-methylocta-3,5-dien-7-yn-2-one

InChI

InChI=1S/C9H10O/c1-4-8(2)6-5-7-9(3)10/h1,5-7H,2-3H3

InChI Key

YYRQXVKQTMLAQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC=C(C)C#C

Origin of Product

United States

Preparation Methods

Synthesis from 5-Methylhex-1-yne via the Dulou Method

Espeland et al. (2024) describe the preparation of a related intermediate, 1,1-diethoxy-7-methyloct-3-yn-2-one, starting from 5-methylhex-1-yne using the Dulou method for chain elongation (Scheme 2 in their work). This step involves the addition of diethoxyacetonitrile to elongate the carbon chain and introduce the ketone precursor functionality.

  • The reaction proceeds with moderate to good yields.
  • The intermediate is then subjected to catalytic conditions (PS-TPP catalyst in toluene at 60 °C with pentane-2,4-dione) to form the conjugated dienone system.
  • The final dienone is isolated by flash chromatography with yields reported between 72% and 79%.

Alternative Synthesis via Wohl and Lange Method

When the Dulou method fails, such as in attempts to prepare the compound from hept-1-yne, the older Wohl and Lange procedure is employed. This method provides the target intermediate in about 38% yield, accompanied by minor byproducts.

  • This method involves a different approach to chain elongation and functional group installation.
  • After obtaining the intermediate, similar catalytic transformations lead to the dienone product.

Catalytic Conversion to Dienone

Both intermediates prepared by Dulou and Wohl-Lange methods are converted to the target dienone using polystyrene-supported triphenylphosphine (PS-TPP) catalysis in toluene at 60 °C with pentane-2,4-dione as a co-catalyst. This step induces the formation of the conjugated diene system with high stereoselectivity, yielding (3E,5E)-1,1-diethoxy-7-methylocta-3,5-dien-2-one.

Reaction Conditions and Yields

Step Starting Material Catalyst/Conditions Product Yield (%)
Chain elongation (Dulou method) 5-Methylhex-1-yne Dulou method 1,1-Diethoxy-7-methyloct-3-yn-2-one Moderate
Chain elongation (Wohl and Lange) Hept-1-yne Wohl and Lange method Same intermediate 38
Catalytic dienone formation Intermediate (above) PS-TPP, toluene, 60 °C, pentane-2,4-dione (3E,5E)-1,1-Diethoxy-7-methylocta-3,5-dien-2-one 72–79

Additional Synthetic Insights

Reduction to Dienol Derivatives

The dienone product can be further reduced to the corresponding dienol using cerium chloride and sodium borohydride in ethanol at room temperature, yielding the alcohol in 92% yield as a clear oil.

Wittig Olefination and Late-stage Functionalization

Other literature suggests that late-stage Wittig olefination can be employed on related intermediates to introduce the diene moiety with control over stereochemistry, although specific to related compounds such as ravenic acid analogs.

Mechanistic and Structural Considerations

  • The use of PS-TPP catalyst facilitates the formation of the conjugated dienone through a likely nucleophilic attack and elimination mechanism.
  • The stereochemistry of the diene is controlled to favor the (3E,5E) configuration, as confirmed by ^1H NMR and other spectroscopic methods.
  • The chain elongation methods (Dulou and Wohl-Lange) rely on the formation of carbon-carbon bonds adjacent to the alkyne, which is critical for introducing the 7-yn-2-one moiety.

Scientific Research Applications

Organic Synthesis

Catalytic Reactions
6-Methylocta-3,5-dien-7-yn-2-one has been employed as a versatile reactant in various catalytic reactions. For instance, it can undergo transformations to yield dienones and other derivatives through reactions involving polystyrene-supported catalysts. Such processes have demonstrated high yields and regioselectivity, making this compound valuable in synthetic organic chemistry .

Diene Synthesis
The compound serves as a precursor for synthesizing electron-rich dienes. By modifying the electron-withdrawing groups attached to the compound, researchers have successfully converted it into more reactive diene systems. This transformation is crucial for developing complex organic molecules that require specific electronic properties .

Medicinal Chemistry

Bioactive Compound Development
Research has indicated that derivatives of this compound exhibit bioactive properties that could be harnessed for therapeutic applications. For example, studies have shown that compounds derived from this structure can act as inhibitors for specific enzymes involved in metabolic pathways, making them potential candidates for drug development .

Antimicrobial Properties
There is evidence suggesting that certain derivatives of this compound possess antimicrobial activity against various pathogens. This property is particularly relevant in the context of developing new antibiotics or antifungal agents that can combat resistant strains of bacteria .

Case Studies

Study Focus Findings Implications
Catalytic Transformations High yields of dienones from this compound using polystyrene-supported catalysts.Enhanced methods for synthesizing complex organic molecules with high efficiency .
Bioactivity Evaluation Derivatives showed significant enzyme inhibition potential in metabolic pathways.Potential for developing new therapeutic agents targeting specific diseases .
Antimicrobial Activity Demonstrated efficacy against Gram-positive bacteria strains.Implications for antibiotic development amidst rising resistance issues .

Mechanism of Action

The mechanism of action of 6-Methylocta-3,5-dien-7-yn-2-one involves its ability to participate in various chemical reactions due to its conjugated diene and triple bond. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of complex organic molecules .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share partial structural motifs with 6-Methylocta-3,5-dien-7-yn-2-one:

Compound Name Key Functional Groups Structural Differences vs. Target Compound
Aurapten (7-(3,7-Dimethylocta-2,6-dienyloxy)-chromen-2-one) Coumarin core, prenyloxy chain Contains a coumarin ring and diene chain; lacks alkyne and methyl at C4.
5'-Oxoaurapten (7-(3,7-Dimethyl-5-oxoocta-2,6-dienyloxy)-chromen-2-one) Coumarin core, ketone-modified prenyl Adds a ketone at C5; no alkyne or C6 methyl group.
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one Nitro group, aromatic amine, diene Cyclohexadienone core; unrelated to alkyne or methyl substituents.

Key Observations :

  • Alkyne vs. Diene Systems : The terminal alkyne in this compound distinguishes it from aurapten derivatives, which feature extended diene systems. This difference may confer higher reactivity in click chemistry or cycloaddition reactions.
  • Ketone Position : Unlike 5'-oxoaurapten, the ketone in the target compound is at position 2, altering electronic conjugation patterns.

Physical Properties and Stability

  • Crystal Structure Insights : While unrelated to the target compound, highlights the role of bond angles (e.g., C7—C6—C5 = 121.13°) in stabilizing unsaturated systems . Such data could inform computational modeling of the target compound’s conformation.
  • Thermal Stability : The conjugated diene-alkyne system may reduce thermal stability compared to saturated analogs.

Biological Activity

6-Methylocta-3,5-dien-7-yn-2-one, also known as Halorotetin A, is a terpenoid compound with notable biological activities. It has been isolated from various natural sources and exhibits significant effects on cellular mechanisms, particularly in cancer research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure featuring both alkyne and alkene functionalities. The molecular formula is C9H12OC_9H_{12}O, with a molecular weight of approximately 136.19 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₉H₁₂O
Molecular Weight136.19 g/mol
CAS Number58964-85-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly in hepatocellular carcinoma (HCC). A significant study demonstrated that this compound inhibits the proliferation of HepG-2 cells by regulating the expression of oncogenes and tumor suppressor genes. Specifically, it was found to decrease the transcription levels of oncogenes such as c-myc and c-met , while promoting the expression of tumor suppressor genes like TP53 and KEAP1 .

Table 1: Effects on Gene Expression in HepG-2 Cells

GeneExpression Change (Halorotetin A Treatment)
c-mycDecreased
c-metDecreased
TP53Increased
KEAP1Increased

These findings suggest that this compound may serve as a potential therapeutic agent in HCC treatment by targeting critical pathways involved in tumor growth and survival.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Oncogenic Pathways : By downregulating c-myc and c-met, the compound disrupts signaling pathways that promote cell proliferation.
  • Activation of Tumor Suppressor Genes : Increased expression of TP53 suggests a mechanism for inducing apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress in cancer cells, further promoting apoptosis .

Case Studies

A notable case study involved the application of this compound in combination with existing chemotherapeutic agents. The results indicated enhanced efficacy against resistant cancer cell lines when used synergistically with traditional treatments . This suggests that the compound could potentially overcome drug resistance seen in many cancer therapies.

Q & A

Q. What are the established methods for synthesizing 6-methylocta-3,5-dien-7-yn-2-one, and how can reproducibility be ensured?

Synthesis typically involves conjugated enyne formation via Sonogashira coupling or alkyne alkylation, followed by ketone functionalization. Key steps include:

  • Catalyst selection : Palladium/copper systems for cross-coupling .
  • Purification : Column chromatography with silica gel (TLC monitoring) and spectroscopic validation (NMR, IR) .
  • Reproducibility : Document reaction conditions (temperature, solvent purity, inert atmosphere) in the experimental section. Use standardized protocols from peer-reviewed syntheses and report deviations .

Q. What spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry of diene and yne groups. Compare coupling constants (J3,4J_{\text{3,4}} vs. J5,6J_{\text{5,6}}) to distinguish conjugation patterns .
  • IR : Detect carbonyl (C=O, ~1700 cm1^{-1}) and alkyne (C≡C, ~2100 cm1^{-1}) stretches .
  • Mass spectrometry : High-resolution MS for molecular ion validation. Include fragmentation patterns to confirm functional groups .

Q. How can the stability of this compound under varying conditions (e.g., light, temperature) be systematically assessed?

  • Accelerated stability studies : Expose samples to UV light (λ = 254–365 nm) or elevated temperatures (40–60°C) in controlled environments.
  • Analytical monitoring : Use HPLC or GC-MS at intervals to quantify degradation products. Compare with baseline purity data .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder or cycloaddition reactions?

  • Computational modeling : Employ DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .
  • Kinetic studies : Monitor reaction rates under varying solvents and temperatures. Use Eyring plots to infer transition states .
  • Isotopic labeling : 2H^{2}\text{H} or 13C^{13}\text{C} labeling to trace bond formation pathways .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

  • Meta-analysis : Systematically review literature to identify variables (e.g., assay type, concentration ranges, cell lines). Use statistical tools (ANOVA, regression) to isolate confounding factors .
  • Dose-response validation : Replicate assays with standardized protocols (e.g., IC50_{50} determination in triplicate) .
  • Structural analogs : Compare activity of derivatives to pinpoint functional group contributions .

Q. What strategies optimize the enantioselective synthesis of this compound for chiral studies?

  • Chiral catalysts : Screen chiral ligands (e.g., BINAP, Salen) in asymmetric hydrogenation or alkylation .
  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose esters) to separate enantiomers and assign configurations via circular dichroism (CD) .

Q. How does the compound’s electronic structure influence its UV-Vis absorption properties?

  • TD-DFT calculations : Predict λmax\lambda_{\text{max}} values and compare with experimental UV-Vis spectra. Analyze conjugation effects from diene-yne systems .
  • Solvatochromism : Measure absorbance in solvents of varying polarity to assess charge-transfer transitions .

Methodological Guidance for Data Interpretation

Q. Table 1: Key Analytical Parameters for this compound

ParameterTechniqueExpected Result/ConsiderationReference
Regiochemistry1H^{1}\text{H} NMRJ3,41012 HzJ_{\text{3,4}} \approx 10-12\ \text{Hz} (trans-diene)
PurityHPLCRetention time ±0.1 min (vs. standard)
Degradation productsGC-MSMonitor m/z peaks for oxidation byproducts

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